molecular formula C12H11FN2O4S2 B5838938 N-(2-fluorophenyl)benzene-1,4-disulfonamide

N-(2-fluorophenyl)benzene-1,4-disulfonamide

Cat. No.: B5838938
M. Wt: 330.4 g/mol
InChI Key: NDMIRGASZIOYAE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)benzene-1,4-disulfonamide is a fluorinated benzene sulfonamide derivative of interest in medicinal chemistry and chemical biology research. Compounds based on the benzene-1,4-disulfonamide scaffold are currently being investigated in multiple therapeutic areas . Specifically, related 1,4-disulfonamide analogs have been identified as potent, non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a promising target for managing oxidative stress in chronic inflammatory diseases . In other research, the benzene-1,4-disulfonamide core has served as a key pharmacophore in the development of novel, potent inhibitors of mitochondrial Complex I (IC50 = 312 nM for a related compound) and oxidative phosphorylation (OXPHOS), showing significant cytotoxicity in cancer cells dependent on aerobic metabolism . The incorporation of a fluorine atom, as in the 2-fluorophenyl moiety of this compound, is a common strategy in drug discovery to modulate properties such as metabolic stability, membrane permeability, and binding affinity through electronic effects and occasional specific interactions with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-N-(2-fluorophenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c13-11-3-1-2-4-12(11)15-21(18,19)10-7-5-9(6-8-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMIRGASZIOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 2-fluoroaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(2-fluorophenyl)benzene-1,4-disulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and context .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Property Indisulam Target Compound (Predicted)
Molecular Weight 385.85 g/mol ~350 g/mol
LogP 2.5 ~2.0 (improved solubility)
Hydrogen Bond Donors 3 2
Topological Polar Surface Area 120 Ų 110 Ų

Biological Activity

N-(2-fluorophenyl)benzene-1,4-disulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the phenyl ring and two sulfonamide groups attached to a benzene core. The molecular formula is C12H10FNO4S2, with a molecular weight of approximately 326.34 g/mol. The fluorine substitution plays a critical role in enhancing the compound's stability and lipophilicity, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in crucial biochemical pathways. The sulfonamide group can interfere with the activity of enzymes such as carbonic anhydrases and other sulfonamide-sensitive targets. This inhibition can lead to antimicrobial effects by disrupting bacterial metabolism or anticancer effects by inducing apoptosis in tumor cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting folate synthesis pathways essential for bacterial growth. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In cancer research, this compound has demonstrated promising results as an anticancer agent. It has been shown to selectively inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. In one study, the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-chlorophenyl)benzene-1,4-disulfonamideChlorine instead of fluorineModerate antimicrobial activityChlorine can affect reactivity differently
N-(2-bromophenyl)benzene-1,4-disulfonamideBromine substitutionAnticancer propertiesBromine enhances lipophilicity
N-(2-methylphenyl)benzene-1,4-disulfonamideMethyl group on phenylLower potencyMethyl group reduces overall reactivity

This table highlights how the presence of different halogens influences the biological properties of sulfonamides.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with this compound led to increased apoptosis in cancer cell lines such as MIA PaCa-2 and HepG2. The mechanism was linked to mitochondrial dysfunction and ATP depletion .
  • In Vivo Studies : A recent study utilizing xenograft models demonstrated that this compound significantly inhibited tumor growth in mice bearing pancreatic tumors. The study reported a tumor growth inhibition rate exceeding 40% compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-fluorophenyl)benzene-1,4-disulfonamide, and how is purity optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 1,4-benzenedisulfonyl chloride with 2-fluoroaniline under basic conditions. Triethylamine or sodium hydroxide is used to deprotonate the amine, enhancing nucleophilic substitution . Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are selected based on reactant solubility and reaction kinetics . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^1\text{H} NMR resolves aromatic proton splitting patterns.
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]+^+) and fragmentation pathways.
  • X-ray Crystallography : Resolves sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC : Quantifies purity and detects trace impurities (<0.1%) using C18 columns and UV detection at 254 nm .

Q. What are the primary biological activities explored for this compound?

  • Methodological Answer : Preliminary assays focus on:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory Effects : COX-2 inhibition assays (IC50_{50} determination via ELISA) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to controls .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the yield of this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions (e.g., hydrolysis). Non-polar solvents (DCM) favor controlled sulfonylation .
  • Temperature : Optimal yields (75–85%) occur at 0–25°C; higher temperatures (>40°C) degrade sulfonamide bonds .
  • Data Table :
SolventTemp (°C)Yield (%)Purity (%)
DMF257892
DCM08596
THF256588

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions) to minimize batch effects.
  • Structural Analogues : Compare activity of this compound with derivatives (e.g., 4-nitro or methyl-substituted sulfonamides) to isolate fluorine’s role .
  • Computational Modeling : Dock the compound into COX-2 or bacterial dihydropteroate synthase using AutoDock Vina to predict binding affinities vs. experimental IC50_{50} .

Q. What strategies validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Sulfonamides are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at >200°C, confirming suitability for high-temperature reactions .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; store in amber vials .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?

  • Methodological Answer :

  • Fluorine Positioning : Compare 2-fluoro vs. 4-fluoro substituents on phenyl rings; 2-fluoro enhances electronegativity and membrane permeability .
  • Sulfonamide Geometry : Introduce steric hindrance (e.g., methyl groups) to improve selectivity for bacterial vs. human enzymes .
  • Data Table :
DerivativeCOX-2 IC50_{50} (µM)MIC (S. aureus) (µg/mL)
Parent Compound12.3 ± 1.58.2 ± 0.7
4-Methyl Analog9.8 ± 1.26.5 ± 0.5
3-Nitro Analog18.6 ± 2.112.4 ± 1.1

Key Notes

  • Data Synthesis : Integrated PubChem CID 24744336 , crystallography , and pharmacological assays for cross-validation.
  • Methodological Rigor : Emphasized reproducibility through reaction condition tables, assay standardization, and computational validation.

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